molecular formula C18H21NO3 B14534228 N-(1,2-Diphenylethyl)-2,2-dimethoxyacetamide CAS No. 62373-72-2

N-(1,2-Diphenylethyl)-2,2-dimethoxyacetamide

Cat. No.: B14534228
CAS No.: 62373-72-2
M. Wt: 299.4 g/mol
InChI Key: QPFNPVVCUVUVQC-UHFFFAOYSA-N
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Description

N-(1,2-Diphenylethyl)-2,2-dimethoxyacetamide is a chemical compound that belongs to the class of diarylethylamines. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is structurally characterized by the presence of two phenyl groups attached to an ethyl chain, which is further connected to a dimethoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Diphenylethyl)-2,2-dimethoxyacetamide typically involves the reaction of 1,2-diphenylethylamine with 2,2-dimethoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient mixing and temperature control systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Diphenylethyl)-2,2-dimethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyacetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new amide or thioamide derivatives.

Scientific Research Applications

N-(1,2-Diphenylethyl)-2,2-dimethoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,2-Diphenylethyl)-2,2-dimethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diphenidine: Another diarylethylamine with similar structural features but different functional groups.

    Methoxetamine: A ketamine analog with a similar diarylethylamine core but different pharmacological properties.

    Ephenidine: A compound with a similar structure but different substituents on the phenyl rings.

Uniqueness

N-(1,2-Diphenylethyl)-2,2-dimethoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62373-72-2

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(1,2-diphenylethyl)-2,2-dimethoxyacetamide

InChI

InChI=1S/C18H21NO3/c1-21-18(22-2)17(20)19-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16,18H,13H2,1-2H3,(H,19,20)

InChI Key

QPFNPVVCUVUVQC-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2)OC

Origin of Product

United States

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